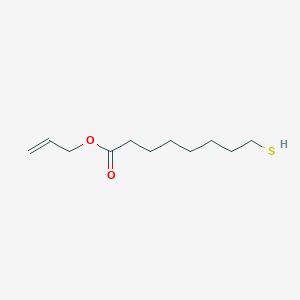

prop-2-enyl 8-sulfanyloctanoate

Description

Prop-2-enyl 8-sulfanyloctanoate is an organic compound characterized by the presence of a prop-2-enyl group and an 8-sulfanyloctanoate moiety

Properties

CAS No. |

185815-97-8 |

|---|---|

Molecular Formula |

C11H20O2S |

Molecular Weight |

216.34 g/mol |

IUPAC Name |

prop-2-enyl 8-sulfanyloctanoate |

InChI |

InChI=1S/C11H20O2S/c1-2-9-13-11(12)8-6-4-3-5-7-10-14/h2,14H,1,3-10H2 |

InChI Key |

KJSCZYVVVKZIHT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 8-sulfanyloctanoate typically involves the reaction of prop-2-enyl alcohol with 8-sulfanyloctanoic acid. The reaction is carried out under acidic conditions to facilitate esterification. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 8-sulfanyloctanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Prop-2-enyl 8-sulfanyloctanoate has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules. For instance, compounds derived from this compound have shown promise as proteasome inhibitors, which are critical in cancer therapy .

2. Transdermal Drug Delivery Systems

Research indicates that this compound can be utilized in transdermal absorption preparations. These systems are designed to control drug concentration in the bloodstream, enhancing therapeutic efficacy while minimizing side effects. The compound serves as an ester that can improve skin permeability, thereby facilitating the delivery of active pharmaceutical ingredients .

Food Science Applications

1. Flavoring Agent

this compound has potential applications as a flavoring agent due to its unique chemical structure, which may impart desirable sensory characteristics to food products. Its inclusion in formulations can enhance flavor profiles and consumer appeal, making it a candidate for use in the food industry .

2. GRAS Status

The compound is under consideration for Generally Recognized As Safe (GRAS) status by regulatory bodies, which would allow it to be used more widely in food products without extensive pre-market approval processes. This status is crucial for manufacturers looking to incorporate new flavoring substances into their products .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be used as a monomer in polymerization reactions. Its incorporation into polymer matrices can enhance properties such as flexibility, thermal stability, and chemical resistance. This makes it suitable for applications in coatings and adhesives .

2. Surface Modification

The compound can also be employed in surface modification techniques to impart specific functionalities to materials. For example, by modifying surfaces with this compound derivatives, researchers can create surfaces with antimicrobial properties or enhanced hydrophobicity .

Case Studies

Mechanism of Action

The mechanism of action of prop-2-enyl 8-sulfanyloctanoate involves its interaction with specific molecular targets. The prop-2-enyl group can undergo electrophilic addition reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Prop-2-enyl 8-sulfanyloctanoate: Unique due to the presence of both prop-2-enyl and 8-sulfanyloctanoate groups.

Prop-2-enyl 8-sulfanyldecanoate: Similar structure but with a longer carbon chain.

Prop-2-enyl 8-sulfanylhexanoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The balance between the hydrophobic octanoate chain and the reactive sulfanyl group makes it a versatile compound for various scientific and industrial applications.

Biological Activity

Prop-2-enyl 8-sulfanyloctanoate (CAS No. 185815-97-8) is an organic compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O2S |

| Molecular Weight | 216.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | KJSCZYVVVKZIHT-UHFFFAOYSA-N |

The compound features a prop-2-enyl group and a sulfanyl octanoate moiety, allowing it to participate in various chemical reactions, including electrophilic additions and covalent bonding with biomolecules.

The biological activity of this compound is primarily attributed to two functional groups:

- Prop-2-enyl Group : This group can undergo electrophilic addition reactions, which may interact with various nucleophilic sites on biomolecules.

- Sulfanyl Group : The sulfanyl moiety can form covalent bonds with nucleophiles, potentially modulating biochemical pathways and cellular processes.

These interactions suggest that the compound might influence metabolic pathways, making it a candidate for further investigation in medicinal chemistry.

Anticancer Potential

The compound's ability to interact with biomolecules suggests potential anticancer properties. Studies involving structurally related compounds have identified mechanisms of action such as apoptosis induction in cancer cells and inhibition of tumor growth. Further research is needed to elucidate the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the antimicrobial properties of sulfanyl compounds similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting that the sulfanyl group plays a crucial role in its antimicrobial efficacy .

- Anticancer Activity Exploration : In a comparative study, compounds with similar structures were tested for their ability to induce apoptosis in human cancer cell lines. The results showed that these compounds could activate caspase pathways, leading to programmed cell death .

- Mechanistic Insights : A study on the structure-activity relationship (SAR) highlighted how modifications in the sulfanyl group could enhance biological activity. This underscores the importance of the chemical structure in determining the efficacy of this compound as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.